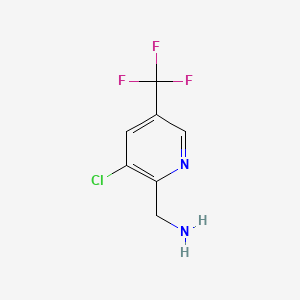

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanamine group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reaction with Methanamine: The compound can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with methanamine.

Industrial Production Methods: Industrial production often involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine hydrochloride, followed by crystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

Substitution: Products include derivatives where the chloro group is replaced by other nucleophiles.

Oxidation: Products include oxidized forms of the methanamine group.

Reduction: Reduced forms of the compound with altered nitrogen oxidation states.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its biological activity. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, affecting their solubility and metabolic stability.

Research indicates that (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine exhibits significant biological activity, including:

- Antimicrobial Properties : Compounds similar to this have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.

- Antiviral Activity : Studies suggest potential efficacy in inhibiting viral replication, particularly in the context of respiratory viruses .

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, presenting opportunities for developing anti-inflammatory medications.

Drug Development

The compound serves as a building block in synthesizing more complex molecules aimed at treating diseases such as tuberculosis and other infections. Its ability to engage in nucleophilic substitution reactions makes it versatile for creating new pharmacophores .

Agricultural Applications

In agriculture, this compound has been investigated for its potential use in developing agrochemicals.

Herbicides and Insecticides

The unique chemical properties of this compound allow it to function effectively as an active ingredient in herbicides and insecticides. Its efficacy has been evaluated through field studies that demonstrate its ability to control various pests and weeds without harming crops .

Chemical Synthesis

The compound is also valuable as a reagent in organic synthesis.

Building Block for Organic Synthesis

It serves as a precursor for synthesizing other complex organic molecules, particularly those containing heteroatoms or functional groups that can be modified further. The trifluoromethyl group enhances the reactivity of the molecule, making it suitable for various chemical transformations .

Case Studies and Research Findings

Numerous studies have documented the applications and benefits of this compound:

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness:

Biological Activity

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, also known as 3-chloro-5-(trifluoromethyl)-2-pyridyl methylamine hydrochloride, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₆ClF₃N₂

- Molecular Weight : 210.58 g/mol

- CAS Number : 326476-49-7

- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

- PubChem CID : 11499744

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are significant for its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various pathogens, including bacteria and fungi.

- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity, suggesting that this substituent is critical for enhancing the biological activity of related compounds .

- Antibacterial Effects : Research has highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its relevance in treating resistant bacterial infections .

The specific biological activity of this compound is likely due to its ability to interact with various biological targets, including enzymes and receptors. The amine group can participate in nucleophilic substitution reactions, while the trifluoromethyl group may enhance the compound's reactivity towards electrophiles.

Structure–Activity Relationship (SAR)

The presence of electron-withdrawing groups such as the trifluoromethyl moiety is crucial in enhancing the potency of similar compounds. For example, SAR studies have shown that introducing a trifluoromethyl group can significantly increase the inhibitory effects on serotonin uptake compared to non-fluorinated analogs .

Case Studies

- In Vivo Studies : In vivo assessments of related compounds have indicated that the incorporation of a trifluoromethyl group leads to improved pharmacokinetic profiles and bioavailability, making them suitable candidates for drug development .

- Chemical Genetic Studies : These studies have implicated efflux mechanisms in the observed antibacterial activity against resistant strains, providing insights into how modifications to the chemical structure can influence therapeutic efficacy .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development : Its structural features suggest it could be developed into new antimicrobial agents.

- Therapeutic Research : Further pharmacological studies could explore its efficacy in treating various infectious diseases.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, and what parameters critically influence yield?

The compound is synthesized via catalytic hydrogenation of substituted cyanopyridyl precursors. A scalable protocol (100 g) involves palladium-catalyzed hydrogenation of 3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile under controlled pressure and temperature. Key parameters include catalyst loading (e.g., Pd/C at 5–10 wt%), hydrogen pressure (2–4 atm), and solvent choice (e.g., methanol/ethyl acetate mixtures). Yields exceeding 80% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Focus on 1H and 13C signals for the pyridine ring (e.g., downfield shifts at δ 8.2–8.5 ppm for H-4 and H-6) and the methanamine group (δ 3.8–4.2 ppm).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥95% .

- Mass Spectrometry : Expect [M+H]+ at m/z 225.03 (C8H8ClF3N2) .

- X-ray Crystallography : Resolve stereochemical ambiguities in derivatives via single-crystal analysis .

Q. What are the primary applications of this compound in medicinal chemistry and agrochemical research?

The compound serves as a versatile building block:

- Medicinal Chemistry : Used to synthesize piperazine derivatives targeting enzyme inhibitors (e.g., kinase modulators) via amide coupling reactions .

- Agrochemicals : Functionalized to create pyridine-based herbicides with enhanced trifluoromethyl group stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Byproduct analysis via LC-MS reveals impurities from incomplete hydrogenation or dehalogenation. Mitigation strategies include:

- Catalyst Pre-treatment : Reduce Pd/C with H2 flow to activate surface sites.

- Solvent Optimization : Use anhydrous THF to suppress hydrolysis side reactions.

- Temperature Control : Maintain 25–30°C to avoid thermal decomposition .

Q. What strategies resolve discrepancies in spectral data when characterizing derivatives?

Contradictions in 1H NMR splitting patterns often arise from rotational isomerism. Solutions include:

- Variable Temperature NMR : Identify coalescence points for dynamic equilibria.

- 2D-COSY/HMBC : Map coupling pathways to confirm substituent positions .

Q. What challenges arise in industrial-scale synthesis, and how can academic labs address them?

Scaling beyond 100 g introduces issues like exothermicity and catalyst recovery. Academic workarounds:

- Flow Chemistry : Implement continuous hydrogenation to improve heat dissipation.

- Catalyst Recycling : Use magnetic Pd nanoparticles for facile separation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic Conditions : The methanamine group protonates, enhancing solubility but risking HCl salt precipitation (e.g., hydrochloride form in ).

- Oxidative Conditions : The trifluoromethyl group is stable, but the pyridine ring may undergo electrophilic substitution at C-4 if unprotected .

Q. What computational methods predict the compound’s reactivity in drug design?

- Docking Studies : Use PubChem-derived InChI (InChI=1S/C8H7ClF3N2...) to model interactions with target proteins.

- DFT Calculations : Analyze frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Comparative studies of derivatives show:

- Chloro Retention : Critical for target binding in kinase inhibitors (e.g., IC50 improvements by 10× vs. fluoro analogs).

- Methanamine Alkylation : Reduces blood-brain barrier penetration but enhances metabolic stability .

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYWHGODHSTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.